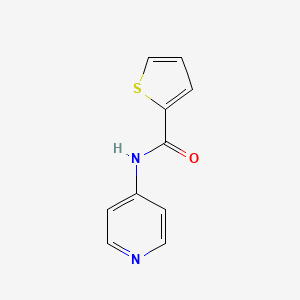

![molecular formula C10H11F6N3O3 B5516537 ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a carbamate derivative with multiple fluorine substitutions. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals . The presence of trifluoroethyl groups and a 5-methyl-3-isoxazolyl group suggests that this compound could have unique properties and potential applications.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carbamates in general can undergo a variety of reactions. They can be hydrolyzed to produce amines and carbon dioxide, and they can also participate in reactions with nucleophiles .科学的研究の応用

Carcinogenicity and Contamination in Alcoholic Beverages

Ethyl carbamate, a frequent contaminant of fermented foods and beverages, has been reassessed for its carcinogenicity. The International Agency for Research on Cancer (IARC) convened a meeting to discuss this issue, reflecting the substance's significance in public health and food safety (Baan et al., 2007).

Biological Activity in Antineoplastic and Antifilarial Agents

Ethyl carbamate derivatives have demonstrated significant growth inhibition in L1210 cells, indicating potential as antineoplastic agents. These compounds also showed promising antifilarial activity, underscoring their therapeutic potential in treating parasitic infections (Ram et al., 1992).

Role in Molluscicidal Properties

Studies have identified the application of ethyl carbamate in the control of molluscs, particularly as a means to manage schistosomiasis, a disease caused by parasitic worms (El-Bayouki & Basyouni, 1988).

Industrial Applications in Corrosion Inhibition

In the industrial sector, ethyl carbamate derivatives have been used as corrosion inhibitors, demonstrating high efficiency in protecting mild steel in industrial processes. This application is significant in materials science and industrial maintenance (Dohare et al., 2017).

Anticancer Agent Research

The chiral isomers of ethyl carbamate have been investigated for their antitumor activity. The differentiation in potency between the isomers indicates the compound's relevance in oncological research and drug development (Temple & Rener, 1989).

Synthesis of Trifluoromethyl-Promoted Compounds

Ethyl carbamate has been utilized in the synthesis of various trifluoromethylated compounds, which have applications in agricultural chemistry as potential inhibitors of monocotyledonous plants (Wu et al., 2006).

Development of Trifluoromethyl Heterocycles

This compound has played a pivotal role in synthesizing a range of trifluoromethyl heterocycles, illustrating its versatility in organic chemistry and pharmaceutical research (Honey et al., 2012).

Environmental and Food Safety Implications

Ethyl carbamate's emergence as a food and environmental toxicant has been a subject of study, particularly its carcinogenic potential and presence in fermented food products. This research is crucial for understanding and mitigating the health risks associated with food contaminants (Gowd et al., 2018).

作用機序

特性

IUPAC Name |

ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F6N3O3/c1-3-21-7(20)18-8(9(11,12)13,10(14,15)16)17-6-4-5(2)22-19-6/h4H,3H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOVXPVYIRPJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NOC(=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F6N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)